molecular formula C₁₂H₂₄O B107442 (Z)-8-Dodecen-1-ol CAS No. 40642-40-8

(Z)-8-Dodecen-1-ol

Cat. No.: B107442
CAS No.: 40642-40-8
M. Wt: 184.32 g/mol
InChI Key: YEQONIQGGSENJQ-UHFFFAOYSA-N
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Description

(Z)-8-Dodecen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₄O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Research

  • (Z)-8-Dodecen-1-ol and its derivatives have been synthesized for various applications. For instance, a synthesis route involving oleic acids as raw material was used to produce 8(Z/E)-dodecen-1-ol acetate, a sex pheromone of Grapholitha molesta (Fu, 2003).
  • Practical syntheses of (Z)- and (E)-8-Dodecene-1-yl acetate, components of Lepidoptera insect sex pheromones, were developed using a C3+C6=C9 and C9+C3=C12 coupling scheme (Ciotlaus et al., 2017).

Biological and Ecological Research

  • The compound has been identified in biological contexts, such as being a major component of the trail-following pheromone in the fungus-growing termite Macrotermes annandalei. Synthetic dodecenol induced orientation and recruitment behaviors in these termites (Peppuy et al., 2001).
  • In the field of entomology, controlled release plastic strips containing (Z)-9-dodecen-1-ol acetate have been used for attracting Spodoptera frugiperda (Tingle & Mitchell, 2004).

Catalysis and Material Science

  • The compound has been utilized in chemical engineering processes. For instance, the hydroformylation of 1-dodecene using Rh/ZnO catalysts has been studied for aldehyde production, with considerations for catalyst stability and effectiveness (Chen et al., 2020).

Nanotechnology

  • This compound has been involved in the synthesis of nanoparticles. For example, solvent effects on the synthesis of germanium nanoparticles, where a mixture of oleylamine and 1-dodecene was used, showed that 1-dodecene concentrations influenced nanoparticle size and crystallinity (Bernard et al., 2018).

Mechanism of Action

Target of Action

Z-8-Dodecen-1-ol, also known as (Z)-8-Dodecen-1-ol, is an active substance that serves as a Straight Chain Lepidopteran Pheromone (SCLP) . Its primary targets are insects, particularly those belonging to the Lepidoptera order . These insects include moths and butterflies, which play significant roles in ecosystems as pollinators and as part of the food chain .

Mode of Action

The compound interacts with its targets through olfactory mechanisms . Male insects locate females by following a plume of air rich in the odor of a complex pheromone blend emitted by the females . Z-8-Dodecen-1-ol is part of this blend and serves as an attractant .

Biochemical Pathways

It is known that the compound influences the olfactory receptors of insects, triggering behavioral changes . The downstream effects of this interaction likely involve complex neurochemical processes that lead to the attraction behavior observed in the insects .

Pharmacokinetics

Given its role as a pheromone, it can be inferred that the compound is primarily absorbed through the olfactory system of the insects

Result of Action

The molecular and cellular effects of Z-8-Dodecen-1-ol’s action result in behavioral changes in insects . Specifically, the compound attracts male insects towards the source of the pheromone, typically female insects . This attraction behavior plays a crucial role in the mating and reproduction processes of these species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Z-8-Dodecen-1-ol. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment . Additionally, temperature and humidity may impact the volatility and stability of the compound . Therefore, these factors should be considered when studying the effects and applications of Z-8-Dodecen-1-ol.

Properties

IUPAC Name

(Z)-dodec-8-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQONIQGGSENJQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035741
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40642-40-8
Record name cis-8-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40642-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Dodecen-1-ol, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Dodecen-1-ol, (8Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dodec-8-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-DODECEN-1-OL, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I624SQJ40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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